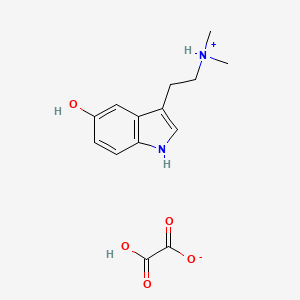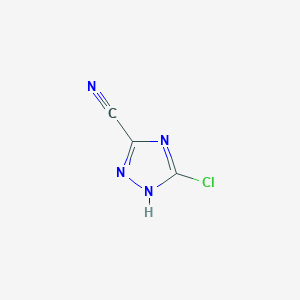
5-chloro-1H-1,2,4-triazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a chlorine atom at the 5th position and a cyano group at the 3rd position of the triazole ring. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-1,2,4-triazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-1,2,4-triazole with phosphoryl chloride (POCl3) can yield this compound . The reaction typically requires heating and can be carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-chloro-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1H-1,2,4-triazole-3-carbonitrile derivatives .
科学的研究の応用
5-chloro-1H-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-chloro-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3-chloro-1H-1,2,4-triazole: Similar in structure but lacks the cyano group at the 3rd position.
5-amino-1H-1,2,4-triazole-3-carbonitrile: Similar but has an amino group instead of a chlorine atom at the 5th position.
1,2,4-triazole-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a cyano group.
Uniqueness
5-chloro-1H-1,2,4-triazole-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the triazole ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C3HClN4 |
|---|---|
分子量 |
128.52 g/mol |
IUPAC名 |
5-chloro-1H-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C3HClN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) |
InChIキー |
FUKJYGTZXVOMEL-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=NNC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



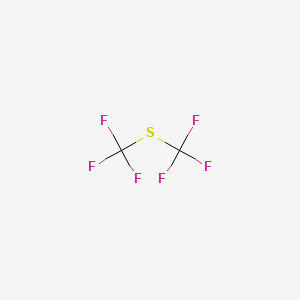

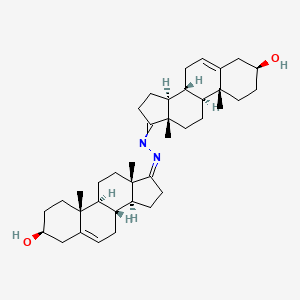
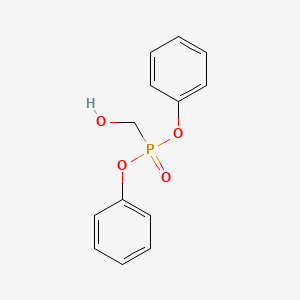
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
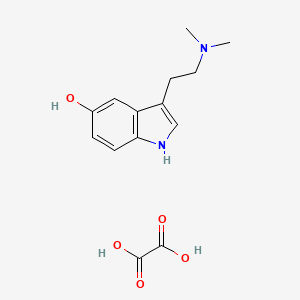

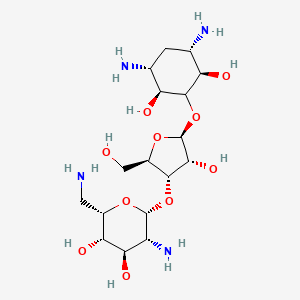
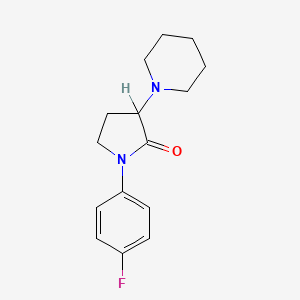
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
